

The Rise and Fall of Darusentan: A Technical History

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An In-depth Guide to the Discovery, Development, and Discontinuation of a Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan ((+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid) emerged as a promising therapeutic agent for resistant hypertension, a significant unmet medical need. As a potent and selective endothelin-A (ETA) receptor antagonist, its mechanism of action targeted a key pathway in vasoconstriction and blood pressure regulation. This technical guide provides a comprehensive history of Darusentan's discovery and development, from its initial synthesis and preclinical evaluation to its progression through clinical trials and eventual discontinuation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism and development timeline offer a thorough understanding of its scientific journey.

Introduction: The Endothelin System and Resistant Hypertension

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a significant role in blood pressure homeostasis.[1][2] ET-1 mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly



located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[3][4] In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, poses a significant therapeutic challenge.[3][5] The endothelin pathway was identified as a logical and promising target for this condition, as it represents a vasoconstrictive mechanism often unaddressed by conventional antihypertensive therapies.[3] This understanding laid the groundwork for the development of endothelin receptor antagonists like Darusentan.

Discovery and Preclinical Development Corporate Development

Darusentan (also known as LU-135252 and HMR-4005) was first developed by Knoll Pharmaceuticals, a former subsidiary of BASF.[3][6][7] In June 2003, Myogen, Inc. licensed the compound from Abbott Laboratories (which had acquired Knoll) for development.[6] Subsequently, in a significant \$2.5 billion acquisition in 2006, Gilead Sciences acquired Myogen, thereby taking over the development of Darusentan.[8][9][10][11]

Medicinal Chemistry and Synthesis

Darusentan is a propanoic acid-based, non-peptidic endothelin receptor antagonist.[3][12] An improved synthesis process involves the preparation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as a key intermediate through a Darzens reaction, methanolysis, hydrolysis, and diastereomeric resolution. This intermediate is then condensed with 2-methoxysulfonyl-4,6-dimethylpyrimidine to yield Darusentan.[13][14]

Preclinical Pharmacology

Darusentan is the (S)-enantiomer and demonstrates high selectivity for the ETA receptor over the ETB receptor.[12][15] Preclinical studies in various animal models of hypertension, particularly salt-sensitive models like DOCA-salt hypertensive rats and Dahl salt-sensitive rats, demonstrated its potential antihypertensive effects.[1][16]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan



Parameter	Receptor	Species	Tissue/Cell Line	Value	Reference
Ki	ETA	Human	-	1.4 nM	[1][7][15]
Ki	ETB	Human	-	184 nM	[1][7][15]
Selectivity	ETA vs ETB	Human	-	~130-fold	[15]
Ki	ETA	Rat	Rat Aortic Vascular Smooth Muscle Cells (RAVSMs)	13 nM	[15][17]
pA2	ETA	Rat	Aortic Rings	8.1	[1]

Experimental Protocol: Radioligand Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of Darusentan.[2]

- Objective: To determine the affinity of Darusentan for ETA and ETB receptors.
- Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([125I]-ET-1), and Darusentan at various concentrations.
- Procedure:
 - Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of Darusentan.
 - The reaction is allowed to reach equilibrium.
 - The bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is measured using a gamma counter.
 - The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

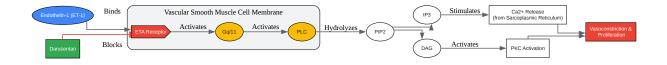


• The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Darusentan functions as a competitive antagonist at the ETA receptor.[12] By blocking the binding of ET-1, it inhibits the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[2]

The ETA receptor is coupled to the Gq/11 family of G-proteins.[2][18] Upon ET-1 binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ concentration is a primary driver of vascular smooth muscle contraction.



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Caption: Darusentan's mechanism of action in the ET-1 signaling pathway.

Clinical Development

Darusentan underwent a series of clinical trials to evaluate its safety and efficacy, primarily in patients with resistant hypertension.

Phase II Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled, dose-ranging study (DAR-201) demonstrated that Darusentan, when added to existing antihypertensive therapy, resulted in statistically significant and dose-dependent reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[3][19][20]



Table 2: Key Results from the Phase II (DAR-201) Study of Darusentan in Resistant Hypertension

Parameter	Darusentan (300 mg)	Placebo	p-value	Reference
Change in Systolic Blood Pressure (mmHg) at Week 10	-11.5 ± 3.1	-	0.015	[19]
Change in Diastolic Blood Pressure (mmHg) at Week 10	-6.3 ± 2.0	-	0.002	[19]

The most common adverse events reported were peripheral edema and headache.[19]

Experimental Protocol: Phase II (DAR-201) Study

- Objective: To evaluate the efficacy and safety of Darusentan in patients with resistant hypertension.[19]
- Design: Randomized, double-blind, placebo-controlled, forced dose-titration study.[19]
- Population: 115 patients with resistant hypertension receiving at least three antihypertensive medications, including a diuretic.[19]
- Intervention: Patients were randomized (2:1) to receive escalating doses of Darusentan (10, 50, 100, 150, and 300 mg) or placebo once daily for 10 weeks.[19]
- Primary Endpoints: Change from baseline in trough sitting systolic and diastolic blood pressure.[19]

Phase III Clinical Program: The DORADO Trials



The Phase III clinical program for Darusentan, known as DORADO (Darusentan for Resistant Hypertension), consisted of two pivotal trials: DAR-311 (DORADO) and DAR-312 (DORADO-AC).[3][5][21]

• DAR-311 (DORADO): This was a randomized, double-blind, placebo-controlled trial involving 379 patients.[5][21] Participants received once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo.[5][21] The trial met its co-primary endpoints, showing statistically significant reductions in systolic and diastolic blood pressure compared to placebo.[5][21]

Table 3: Key Efficacy Results from the DAR-311 (DORADO) Study

Treatment Group	Change in Systolic Blood Pressure (mmHg) from Baseline	Change in Diastolic Blood Pressure (mmHg) from Baseline	Reference
Placebo	-8.6	-	[5]
Darusentan 50 mg	-16.5	-	[5]
Darusentan 100 mg	-18.1	-	[5]
Darusentan 300 mg	-18.1	-	[5]

A notable adverse event was peripheral edema/fluid retention.[5]

DAR-312 (DORADO-AC): This was a larger, randomized, double-blind, placebo- and active-controlled trial that enrolled 849 patients.[4][5] Patients were randomized to receive an optimized dose of Darusentan (50, 100, or 300 mg), an active comparator (guanfacine 1 mg), or placebo.[4][5]

Experimental Protocol: Phase III DORADO Program

- Objective: To evaluate the safety and efficacy of Darusentan in reducing blood pressure in patients with resistant hypertension.[5][21][22]
- Design: Randomized, double-blind, placebo-controlled (DAR-311) and placebo- and active-controlled (DAR-312) parallel-group trials.[5][21][22]



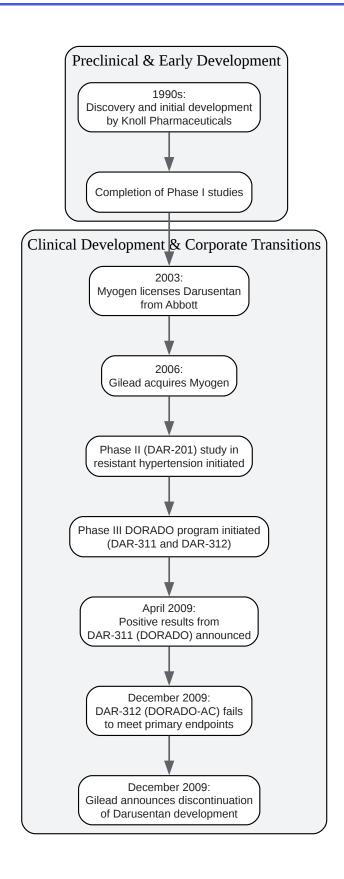
- Population: Patients with resistant hypertension on stable doses of three or more antihypertensive medications, including a diuretic.[5][21][22]
- Intervention:
 - DAR-311: Fixed doses of Darusentan (50, 100, or 300 mg) or placebo once daily for 14 weeks.[5][21]
 - DAR-312: Titrated doses of Darusentan (50, 100, or 300 mg), guanfacine (1 mg), or placebo once daily for 14 weeks.[4][5]
- Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[5][21]

Discontinuation of Development

In a significant setback, Gilead Sciences announced in December 2009 that the DAR-312 (DORADO-AC) study failed to meet its co-primary endpoints.[4][23][24] There was no statistically significant difference in the reduction of systolic and diastolic blood pressure between the Darusentan and placebo groups.[4][24] Faced with these results and the potential for adverse effects, Gilead announced the discontinuation of the Darusentan development program for resistant hypertension.[9][23][25]

Development Timeline of Darusentan





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Caption: A timeline of the key events in the development of Darusentan.



Conclusion

The story of Darusentan is a compelling case study in pharmaceutical research and development. It highlights the journey of a drug candidate with a strong scientific rationale and promising early-stage data that ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials. While Darusentan did not reach the market, the extensive research conducted has contributed valuable knowledge to the understanding of the endothelin system's role in cardiovascular disease and the challenges of treating resistant hypertension. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the rigorous process of drug discovery and the complexities of clinical translation.

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